N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
The compound “N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with a nitro group at the 6-position . Attached to the benzothiazole ring is a piperidine ring, which is a type of secondary amine . The piperidine ring is further substituted with a sulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the nitro, sulfonyl, and amide groups could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features . For example, the presence of the nitro group could increase its reactivity, and the multiple ring structures could influence its shape and rigidity .Scientific Research Applications
Chemistry and Properties
Benzothiazole derivatives, including compounds similar to N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, demonstrate a fascinating variability in their chemical properties and applications. These compounds exhibit diverse biological and electrochemical activities due to their unique structural features, making them subjects of extensive study in coordination chemistry. The chemistry of these compounds is significantly influenced by their protonation states, complexation capabilities, and spectroscopic properties (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazole derivatives are notable for their wide-ranging pharmacological activities. These activities include antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity offered by benzothiazole scaffolds has been crucial in the search for new therapeutic agents. The versatility of these compounds in medicinal chemistry makes them significant for drug design and development, as they serve as key moieties in various bioactive molecules (Bhat & Belagali, 2020).
Anticancer Potential
A substantial amount of research has focused on the anticancer potentials of benzothiazole derivatives. These compounds have shown activity against a range of cancer cell lines, with their effectiveness being influenced by the nature and position of substitutions on the benzothiazole nucleus. Structural modifications of the benzothiazole scaffold have led to the development of novel antitumor agents, highlighting the importance of these derivatives in cancer chemotherapy (Pathak et al., 2019).
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological context. If this compound is intended to be a drug, its mechanism of action would depend on its specific biological target.
Future Directions
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-18(21-19-20-16-9-6-14(23(25)26)12-17(16)29-19)13-4-7-15(8-5-13)30(27,28)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKBRTLMJNWJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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